molecular formula C6H5F3Si B1582143 Phenyltrifluorosilane CAS No. 368-47-8

Phenyltrifluorosilane

Cat. No. B1582143
CAS RN: 368-47-8
M. Wt: 162.18 g/mol
InChI Key: KGWNTHHPMKEAIK-UHFFFAOYSA-N
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Description

Phenyltrifluorosilane is a chemical compound with the molecular formula C6H5F3Si . It has a molecular weight of 162.19 . The IUPAC name for this compound is trifluoro(phenyl)silane .


Synthesis Analysis

Phenyltrifluorosilane has been used as an original and effective reagent and synthon in organoelemental and organic synthesis . The methods of its synthesis, physicochemical properties, and reactivity have been considered .


Molecular Structure Analysis

Ab initio calculations have been performed for the complexes of DMSO and phenyltrifluorosilane (PTS) and its derivatives with a substituent of NH3, OCH3, CH3, OH, F, CHO, CN, NO2, and SO3H . It is necessary to use sufficiently flexible basis sets, such as aug’-cc-pVTZ, to get reliable results for the Si···O tetrel bonds .


Chemical Reactions Analysis

Phenyltrifluorosilane has been applied in organoelemental and organic synthesis . The electron-donating group in PTS weakens this interaction and the electron-withdrawing group prominently strengthens it to the point where it exceeds that of the majority of hydrogen bonds .

Scientific Research Applications

Organoelemental and Organic Synthesis

Phenyltrifluorosilane has been explored for its applications in organoelemental and organic synthesis. A study by Voronkov et al. (2011) highlights its use in these fields, focusing on methods of synthesis, physicochemical properties, and reactivity. The study emphasizes the compound's versatile roles in experimental procedures (Voronkov et al., 2011).

Ion Chemistry and Thermochemistry

Krouse et al. (2003) investigated the ion/molecule reactions of phenyltrifluorosilane, exploring its interactions with various ions and the thermochemical properties of the resulting ions. This research is significant for understanding the chemical behavior of phenyltrifluorosilane in different conditions (Krouse, Lardin, & Wenthold, 2003).

Fluorine-Aryl Substitution Reactions

Frohn and Giesen (1998) studied the fluorine-aryl substitution reactions of phenyltrifluorosilane with monosubstituted derivatives. This research offers insights into the electron-rich and electron-poor aryl groups' behaviors in these substitution reactions, contributing to the understanding of phenyltrifluorosilane's reactivity in various chemical environments (Frohn & Giesen, 1998).

Infrared Multiphoton Dissociation

Chernyshev et al. (2003) utilized free electron laser irradiation to study the infrared multiphoton dissociation of phenyltrifluorosilane. This method has been used for isotope enrichment, indicating potential applications in isotope separation and material sciences (Chernyshev et al., 2003).

Reactions with Silatranes

Grebneva et al. (2017) explored the reaction of phenyltrifluorosilane with silatranes, which led to the formation of 1-fluorosilatrane. This study offers valuable information about the chemical interactions and potential applications of phenyltrifluorosilane in the synthesis of new compounds (Grebneva, Bolgova, & Trofimova, 2017).

Spin-Spin Coupling Interactions

Parr, Schaefer, and Marat (1977) analyzed the spin-spin coupling interactions in phenyltrifluorosilane. This research is significant for understanding the magnetic resonance properties of the compound, which could be useful in various spectroscopic applications (Parr, Schaefer, & Marat, 1977).

Novel Routes to Quasisilatranes

Voronkov et al. (2006) investigated the reaction of phenyltrifluorosilane with amines to produce quasisilatranes. This research contributes to the development of new compounds with pentacoordinate silicon atoms, indicating potential applications in organosilicon chemistry (Voronkov et al., 2006).

Safety And Hazards

Phenyltrifluorosilane is highly flammable and can cause severe skin burns and eye damage .

properties

IUPAC Name

trifluoro(phenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3Si/c7-10(8,9)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWNTHHPMKEAIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190267
Record name Silane, phenyltrifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyltrifluorosilane

CAS RN

368-47-8
Record name (Trifluorosilyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=368-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyltrifluorosilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, phenyltrifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENYLTRIFLUOROSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9KX9P6ZV4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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